Pygenic acid B
Description
Pygenic acid B (2α,3α,24-trihydroxyurs-12-en-28-oic acid; CAS No. 89786-83-4) is a pentacyclic triterpenoid of the ursane class, isolated from medicinal plants such as Tripterygium wilfordii (雷公藤) . Its molecular formula is C₃₀H₄₈O₅, featuring hydroxyl groups at positions 2α, 3α, and 24, and a carboxylic acid moiety at position 28 . This compound is structurally characterized by its ursane skeleton, which is distinct from oleanane or lupane triterpenoids due to the arrangement of methyl groups on the pentacyclic core.
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17?,18?,20?,21?,22?,23?,24?,26-,27+,28+,29+,30-/m0/s1 |
InChI Key |
JXSVIVRDWWRQRT-CDQDJSLKSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pygenic acid B is typically isolated from natural sources rather than synthesized through chemical routes. The leaves of Glochidion obliquum are the primary source of this compound . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources, which limits its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Pygenic acid B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Pygenic acid B has several scientific research applications, including:
Mechanism of Action
Pygenic acid B exerts its effects through several mechanisms:
Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.
Antioxidant Activity: It scavenges peroxynitrite (ONOO-), reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Pygenic Acid B vs. Corosolic Acid
Corosolic acid (2α-hydroxyursolic acid; CAS No. 4547-24-4) is an ursane-type triterpenoid with hydroxylation at position 2α.
Key Differences :
This compound vs. Oleanolic Acid
Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid; CAS No. 508-02-1) is an oleanane-type triterpenoid.
Key Differences :
- The oleanane skeleton in oleanolic acid confers distinct receptor-binding properties compared to the ursane core of this compound.
This compound vs. Lup-20(29)-ene-3α,23-diol
This lupane-type triterpenoid (CAS No. 89498-91-9) shares functional groups with this compound but differs in core structure.
| Parameter | This compound | Lup-20(29)-ene-3α,23-diol |
|---|---|---|
| Skeleton | Ursane | Lupane |
| Functional Groups | 2α,3α,24-trihydroxy, 28-COOH | 3α,23-diol |
| Bioactivities | Inferred: Anticancer | Limited data; potential anti-inflammatory |
Key Differences :
- Lupane triterpenoids often exhibit immunomodulatory effects, whereas ursanes like this compound may prioritize apoptosis induction .
Functional Comparison with Pharmacologically Active Analogs
Anticancer Mechanisms
- Pygenic Acid A (PA): A closely related compound, PA inhibits metastasis by suppressing Akt, STAT3, and p38 MAPK signaling, while inducing ER stress and anoikis in breast cancer cells . This compound’s additional hydroxyl groups may enhance these effects by modulating redox balance or protein interactions.
- Corosolic Acid : Activates IRE-1α/JNK and PERK/CHOP pathways, leading to caspase-dependent apoptosis in prostate cancer . This compound’s trihydroxy configuration may similarly amplify ER stress responses.
Metabolic and Anti-inflammatory Profiles
- Oleanolic Acid: Modulates lipid metabolism and NF-κB-driven inflammation, properties less studied in this compound .
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